5-Phenacylthieno(3,2-c)pyridinium chloride
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Overview
Description
CH 200 is a new antiarrhythmic drug. CH-200 suppressed arrhythmia in beagle dogs more effectively than did procainamide and lidocaine. The antiarrhythmic effects of CH-200 and procainamide developed slowly and lasted longer than those of lidocaine.
Scientific Research Applications
Chemical Synthesis and Reactions
5-Phenacylthieno(3,2-c)pyridinium chloride is involved in various chemical synthesis processes. For instance, it participates in the synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines, leading to compounds with potential pharmacological significance (Bush & Babaev, 2003). Another study highlights its role in synthesizing novel analogues of vitamin B6, aimed at developing reactivators of organophosphorus compound-inhibited acetylcholinesterase (Gašo-Sokač et al., 2010).
Catalytic Activities
Molybdenum(VI)-pyrazolylpyridine complexes, which include derivatives of 5-Phenacylthieno(3,2-c)pyridinium chloride, show catalytic activity in olefin epoxidation. This suggests its potential application in industrial chemical processes (Coelho et al., 2011).
Materials Science
In materials science, 5-Phenacylthieno(3,2-c)pyridinium chloride derivatives have been used in the preparation of polyaniline/cycloadduct composites. These composites demonstrate biocidal activity against biofouling-causing organisms, indicating their usefulness in antimicrobial applications (El-Sayed et al., 2018).
Surface Enhanced Raman Spectroscopy
The compound also finds application in spectroscopy, as shown in a study on surface-enhanced Raman spectroscopy of pyridine and pyridinium ions, including 5-Phenacylthieno(3,2-c)pyridinium chloride, on silver electrodes. This has implications for analytical chemistry and sensor technology (Rogers et al., 1984).
Analytical Chemistry
In analytical chemistry, 5-Phenacylthieno(3,2-c)pyridinium chloride is involved in the development of PVC membrane potentiometric sensors. These sensors have been used for the selective determination of neodymium(III), indicating its importance in trace metal analysis (Shamsipur et al., 2005).
properties
CAS RN |
64955-45-9 |
---|---|
Product Name |
5-Phenacylthieno(3,2-c)pyridinium chloride |
Molecular Formula |
C15H12ClNOS |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride |
InChI |
InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
MGHBUJPFMXGVPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
53885-65-7 (bromide) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
06-14C 5-phenacylthieno(3,2-c)pyridinium bromide 5-phenacylthieno(3,2-c)pyridinium chloride CH 200 CH-200 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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